Trifluoperazine Sulfone

Description

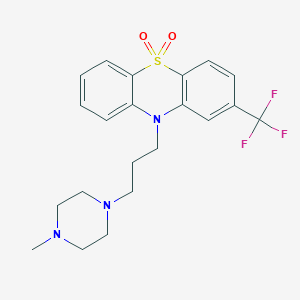

Structure

3D Structure

Properties

Molecular Formula |

C21H24F3N3O2S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide |

InChI |

InChI=1S/C21H24F3N3O2S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

InChI Key |

UYKYTFMKQYAOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Leading to Trifluoperazine Sulfone

Electrochemical Synthesis Pathways for Phenothiazine (B1677639) Sulfones

Electrochemical synthesis provides a green and highly controllable method for the oxidation of phenothiazines. nih.gov By using an electron as the reagent, this approach avoids harsh chemical oxidants and allows for precise modulation of the reaction outcome. nih.govchemrxiv.org The formation of S,S-dioxide metabolites (sulfones) from phenothiazine precursors has been successfully demonstrated using direct batch electrode platforms. nih.govbirmingham.ac.uk

Anodic Oxidation Mechanisms for Sulfide-to-Sulfone Conversion

The electrochemical oxidation of phenothiazine derivatives to their corresponding sulfones is a stepwise process that occurs at the anode. The mechanism involves the initial oxidation of the sulfur atom. nih.govmdpi.com

Formation of a Radical Cation : The first step is a one-electron oxidation of the phenothiazine sulfide (B99878) to form a sulfur-centered radical cation (PTZ•+). nih.govchemrxiv.org This is typically a reversible redox process. mdpi.com

Nucleophilic Attack and Sulfoxide (B87167) Formation : The radical cation is then subject to nucleophilic attack by water molecules present in the non-anhydrous solvent. This leads to the formation of the corresponding sulfoxide. nih.gov

Further Oxidation to Sulfone : The sulfoxide can undergo a subsequent, further oxidation at a higher potential to yield the final sulfone product (the S,S-dioxide). nih.gov This second oxidation step proceeds through a similar mechanism involving the formation of an intermediate species which then reacts to form the sulfone. nih.govmdpi.com

Proposed Electrochemical Oxidation Pathway

Influence of Electrolysis Parameters on Sulfone Yield and Purity

The yield and purity of the resulting phenothiazine sulfone are highly dependent on the electrolysis parameters, particularly the applied current or potential. By carefully controlling these conditions, the reaction can be directed towards the desired product, minimizing over-oxidation or incomplete conversion. chemrxiv.orgmdpi.com

Informed by cyclic voltammetry (CV) studies, constant current electrolysis can be optimized to selectively produce either the sulfoxide or the sulfone. mdpi.com For instance, in the electrosynthesis of 2-chlorophenothiazine (B30676) (a close analogue) metabolites, adjusting the applied current directly influences the product ratio. chemrxiv.org

| Applied Current (mA) | Maximum Applied Voltage (V) | Product Ratio (2CPTZ : Sulfoxide : Sulfone) |

|---|---|---|

| 0.5 | 3.20 | 223 : 13 : 1 |

| 1.0 | 3.71 | 1 : 16 : 1 |

As the data indicates, a lower current favors the starting material, while increasing the current significantly promotes the formation of the sulfoxide. Further optimization by adjusting the potential and reaction time is necessary to maximize the yield of the sulfone. The process is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of products. chemrxiv.orgmdpi.com

Structure-Electroactivity Relationships in Phenothiazine Analogues

The ease with which a phenothiazine derivative undergoes electrochemical oxidation is governed by its chemical structure. These structure-electroactivity relationships (SeAR) are crucial for predicting the electrochemical behavior and optimizing synthetic conditions. nih.gov The substituent on the phenothiazine ring significantly influences the oxidation potential. nih.gov

Key findings from SeAR studies on phenothiazine analogues include:

Effect of Ring Substituents : The presence of electron-withdrawing groups, such as a chlorine or trifluoromethyl group at the 2-position, generally makes the phenothiazine scaffold more difficult to oxidize. nih.govslideshare.net Conversely, electron-donating groups facilitate oxidation. nih.gov Phenothiazines with a trifluoromethyl group, like trifluoperazine (B1681574), are more potent than those with chlorine, which can be related to these electronic effects. gpatindia.com

Effect of N-Alkyl Chain : The nature of the side chain at the N10 position also impacts electroactivity. Studies comparing the parent 2-chlorophenothiazine (with a free NH group) to its N-alkylated analogue, chlorpromazine, showed that the free NH analogue is easier to oxidize. nih.govmdpi.com

| Compound | Key Structural Feature | Initial Oxidation Potential (Epa1 vs. Fc/Fc+) |

|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | Free N-H | 0.353 V |

| Chlorpromazine (CPZ) | N-alkyl side chain | 0.590 V |

This data demonstrates that N-alkylation increases the potential required for the initial oxidation step, a key consideration for the synthesis of N-substituted phenothiazine sulfones like trifluoperazine sulfone. nih.govmdpi.com

Chemical Oxidation Routes for Sulfone Formation

Conventional chemical oxidation provides an alternative to electrochemical methods for synthesizing phenothiazine sulfones. These routes typically employ strong oxidizing agents or catalytic systems to achieve the sulfide-to-sulfone transformation.

Peroxide-Mediated Oxidation of Phenothiazine Rings

Hydrogen peroxide (H₂O₂) is a common and effective oxidant for the conversion of phenothiazines to their sulfoxides and, under more forcing conditions, to sulfones. utwente.nl The reaction is often carried out in an acidic medium, such as acetic acid. utwente.nl

The oxidation of various phenothiazine drugs with hydrogen peroxide has been shown to yield the corresponding sulfoxide with no cleavage of the N-alkyl side chain. utwente.nl Further oxidation to the sulfone can be achieved, though this often requires stronger conditions. Other peroxide reagents, such as meta-chloroperbenzoic acid (m-CPBA), are also highly effective for oxidizing the sulfur atom in the thiazine (B8601807) ring directly to a sulfone. rsc.org

Several methods have been developed for peroxide-mediated sulfoxidation, which is the first step toward sulfone formation:

Aqueous Nitrous Acid and Hydrogen Peroxide : This system at room temperature has been used for the gram-scale preparation of phenothiazine sulfoxides. nih.gov

Tungstate (B81510) Catalysis : The combination of aqueous hydrogen peroxide with a tungstate complex and a phase-transfer catalyst can produce sulfoxides in high yields. chemrxiv.orgmdpi.com

Catalytic Oxidation Systems for Enhanced Selectivity

To improve the selectivity and efficiency of the oxidation, various catalytic systems have been developed. These systems can facilitate the oxidation under milder conditions and offer better control over the final product.

Nitric Oxide Catalysis : The aerial oxidation of phenothiazines to their sulfoxides can be catalyzed by nitric oxide and related nitrogen oxides. rsc.org The mechanism involves the formation of a phenothiazine cation radical as the reactive intermediate, which is then converted to the sulfoxide. rsc.org

Iron(III) Nitrate (B79036) Catalysis : Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been used as a catalyst with molecular oxygen as a green oxidant for the selective oxidation of thioethers to sulfoxides, including phenothiazine derivatives like chlorpromazine. nih.govmdpi.com

These catalytic methods are primarily optimized for the production of sulfoxides. The subsequent oxidation to the sulfone would require a second, more rigorous oxidation step, potentially using one of the stronger peroxide-based methods mentioned previously. rsc.org

Formation of this compound as a Degradation Impurity

Trifluoperazine, a phenothiazine derivative, is susceptible to chemical degradation, leading to the formation of various impurities that can impact its quality and efficacy. Among these, this compound is a significant degradation product resulting from the oxidation of the parent molecule. Its formation is a critical consideration in the manufacturing and storage of trifluoperazine-containing products. This compound is chemically identified as 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide. The transformation of the sulfide group in the phenothiazine ring to a sulfone represents a major chemical modification.

Oxidative Stress-Induced Degradation Mechanisms

The formation of this compound is primarily driven by oxidative stress. Phenothiazines, as a class of compounds, are known to be readily oxidized. researchgate.netresearchgate.net This degradation can be initiated by exposure to various oxidizing agents or conditions. Forced degradation studies, which are conducted to understand the intrinsic stability of a drug substance, have demonstrated the susceptibility of trifluoperazine to oxidation.

In these studies, trifluoperazine is subjected to accelerated degradation conditions, including exposure to strong oxidizing agents like hydrogen peroxide. botanyjournals.comnih.govimpactfactor.org The mechanism of oxidative degradation for phenothiazines involves the sulfur atom in the central ring, which is electron-rich and thus a prime target for electrophilic attack by oxidizing species. nih.gov The process is believed to occur in a stepwise manner. The initial oxidation of the sulfur atom leads to the formation of a radical cation intermediate, which then reacts to form the more stable Trifluoperazine Sulfoxide. researchgate.netresearchgate.net This sulfoxide is an intermediate product and a known metabolite of trifluoperazine. researchgate.netnih.gov Under continued oxidative stress, the sulfoxide can undergo further oxidation to yield the corresponding sulfone. chemrxiv.org

The table below summarizes findings from forced degradation studies that highlight the oxidative instability of Trifluoperazine.

| Stress Condition | Reagent/Details | Observed Degradation | Reference |

| Oxidation | 3% Hydrogen peroxide (H₂O₂) | Significant degradation observed. | impactfactor.org |

| Oxidation | 20% w/v Hydrogen peroxide (H₂O₂), refluxed at 75°C for 30 min | Degradation of Trifluoperazine HCl was noted. | botanyjournals.com |

| Oxidation | 3% Hydrogen peroxide (H₂O₂), refluxed at 70°C for 3 hrs | Degradation of Trifluoperazine HCl was observed. | actapharmsci.com |

| Oxidation | Hydrogen peroxide | Trifluoperazine HCl was found to be least stable under oxidative stress compared to heat, UV, alkali, and acid conditions. | impactfactor.org |

Identification of Specific Oxidation Sites on the Phenothiazine Moiety

The primary site of oxidative attack on the trifluoperazine molecule is the sulfur atom (S) located at position 5 of the tricyclic phenothiazine ring system. nih.gov The phenothiazine nucleus is inherently susceptible to oxidation at this position due to the presence of lone pairs of electrons on the sulfur atom, making it nucleophilic.

The oxidation process occurs sequentially:

Formation of Sulfoxide: The initial oxidative event converts the sulfide (-S-) group into a sulfoxide (-SO-). This involves the formation of one sulfur-oxygen bond. Trifluoperazine Sulfoxide is a major degradation product and is also a recognized metabolite. nih.govresearchgate.net

Formation of Sulfone: With continued exposure to oxidizing conditions, the sulfoxide intermediate is further oxidized to form the sulfone (-SO₂-). chemrxiv.org This second step involves the formation of an additional sulfur-oxygen bond, resulting in the stable this compound, also known as 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide. researchgate.net

This stepwise oxidation from sulfide to sulfoxide and then to sulfone is a characteristic degradation pathway for many phenothiazine-based drugs. nih.gov While other parts of the molecule, such as the piperazine (B1678402) side chain, can also undergo degradation, oxidation of the sulfur atom is a principal route leading to significant impurities. nih.gov

Stability Considerations in Relation to Manufacturing and Storage

The propensity of trifluoperazine to form its sulfone derivative necessitates strict control over manufacturing and storage conditions to ensure product stability and quality. Several factors can promote oxidative degradation:

Exposure to Oxygen: Aqueous solutions of trifluoperazine hydrochloride are particularly unstable as they are readily oxidized by atmospheric oxygen. nih.gov During manufacturing, steps involving aqueous solutions should minimize exposure to air, for instance, by using inert gas blanketing.

Exposure to Light: Trifluoperazine is sensitive to light, especially ultraviolet (UV) radiation. researchgate.net Photolytic conditions can generate free radicals that initiate and propagate the oxidation process. ljmu.ac.uk Therefore, manufacturing processes should be carried out under controlled lighting, and the final drug product must be packaged in light-resistant containers.

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation. botanyjournals.com Although trifluoperazine is comparatively more stable to heat than to oxidation, temperature control during manufacturing and storage is crucial. impactfactor.org

Presence of Oxidizing Impurities: Trace amounts of oxidizing agents or metal ions within excipients or from equipment can catalyze the degradation of trifluoperazine. ijrpp.comrjptonline.org

To mitigate the formation of this compound and other related impurities, the following stability and storage guidelines are critical:

| Parameter | Guideline/Consideration | Rationale |

| Packaging | Store in tight, light-resistant containers. | Protects from atmospheric oxygen and prevents photodegradation. researchgate.net |

| Atmosphere | Minimize exposure to air, potentially using inert gas (e.g., nitrogen) during manufacturing and packaging. | Reduces contact with atmospheric oxygen, a key driver of oxidation. nih.gov |

| Temperature | Store at controlled room temperature. Avoid excessive heat. | High temperatures can increase the rate of oxidative degradation. botanyjournals.com |

| Formulation | Aqueous solutions require special care due to rapid oxidation. | The presence of water can facilitate oxidative reactions. nih.gov |

By adhering to these considerations throughout the product lifecycle, from synthesis to storage, the formation of this compound as a degradation impurity can be effectively minimized.

Metabolic Pathways and Disposition of Trifluoperazine Sulfone

Biotransformation of Trifluoperazine (B1681574) to Sulfoxide (B87167) and Subsequent Sulfone Metabolites

The metabolic journey of trifluoperazine, a phenothiazine (B1677639) derivative, involves several key oxidative reactions, primarily targeting the sulfur atom within its core structure. This biotransformation is a sequential oxidation process that first converts the parent compound into trifluoperazine sulfoxide, which is then further oxidized to form the more stable trifluoperazine sulfone researchgate.netresearchgate.net. This two-step oxidation is a critical pathway in the detoxification and elimination of the drug from the body.

The liver is the principal site for the metabolism of trifluoperazine, where a complex interplay of enzyme systems facilitates its conversion patsnap.comnih.gov. The oxidation of the sulfur atom is carried out by two major classes of enzymes: the Cytochrome P450 (CYP450) superfamily and the Flavin-containing Monooxygenases (FMOs) nih.govresearchgate.net.

Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is heavily involved in the metabolism of a vast array of xenobiotics, including trifluoperazine patsnap.com. Specific isozymes, such as CYP1A2 and CYP2D6, have been implicated in the biotransformation of trifluoperazine hmdb.camedscape.comyoutube.com. These enzymes catalyze the initial monooxygenation of the sulfur atom in the phenothiazine ring, leading to the formation of trifluoperazine sulfoxide nih.gov.

Flavoprotein Monooxygenases (FMOs): FMOs represent another crucial class of Phase I drug-metabolizing enzymes, distinct from the CYP450 system researchgate.net. These enzymes specialize in the oxygenation of soft nucleophiles, particularly compounds containing nitrogen and sulfur atoms mdpi.com. The FMO system, particularly the hFMO3 isoform prevalent in the adult human liver, plays a significant role in the S-oxidation of various drugs researchgate.net. FMOs contribute to the conversion of trifluoperazine to its sulfoxide and are also capable of catalyzing the subsequent oxidation of the sulfoxide to the sulfone metabolite researchgate.netmdpi.com.

The table below summarizes the key hepatic enzyme systems involved in this metabolic pathway.

| Enzyme System | Specific Enzymes (Examples) | Role in Trifluoperazine Metabolism |

| Cytochrome P450 (CYP450) | CYP1A2, CYP2D6 | Catalyzes the initial oxidation of the sulfur atom to form trifluoperazine sulfoxide. patsnap.comhmdb.camedscape.com |

| Flavin-containing Monooxygenases (FMOs) | hFMO3 | Catalyzes the monooxygenation of the sulfur atom, contributing to both sulfoxide and subsequent sulfone formation. researchgate.netmdpi.com |

The oxidation of trifluoperazine demonstrates high regioselectivity, with the metabolic reactions preferentially targeting the sulfur atom of the phenothiazine ring. This specificity results in the sequential formation of sulfoxide and then sulfone metabolites at this position.

While specific kinetic data for the formation of this compound is not extensively detailed, studies on the parent compound and related molecules provide insight. The disposition of trifluoperazine in healthy volunteers shows wide individual variability, with an apparent terminal elimination half-life of approximately 12.5 hours nih.gov. In vitro studies with rat liver microsomes have shown that other metabolic reactions, such as N-demethylation, can occur at a faster rate than others researchgate.net. In analogous compounds, the conversion of a sulfoxide to its corresponding sulfone has been observed to be rapid, with the sulfone metabolite achieving significantly higher exposure (Area Under the Curve, AUC) and a longer half-life than the sulfoxide intermediate nih.gov. This suggests that once formed, trifluoperazine sulfoxide can be efficiently converted to the more stable sulfone, which may persist longer in the body before elimination.

Quantitative Assessment of this compound in Biological Matrices

The quantification of trifluoperazine and its metabolites, including the sulfone, in biological matrices like blood, plasma, and tissues is essential for understanding its pharmacokinetic profile. Various bioanalytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for this purpose nih.govbioanalysis-zone.com.

Studies in rats provide valuable information on the tissue distribution of trifluoperazine and its metabolites. Following oral administration, the distribution of the parent drug was found to be separate from that of its sulfoxide metabolite nih.gov. A notable finding is that trifluoperazine sulfoxide was not detected in the brain, while the parent drug was present nih.gov. This suggests that the polarity of the sulfoxide metabolite limits its ability to cross the blood-brain barrier. By extension, the even more polar sulfone metabolite would also be expected to have restricted entry into the central nervous system. The liver shows a longer biological half-life for trifluoperazine compared to other tissues like the brain, lung, and kidney, consistent with its role as the primary site of metabolism researchgate.net.

The following table details the observed distribution of trifluoperazine and its sulfoxide metabolite in a preclinical rat model.

| Compound | Brain Tissue | Liver Tissue | Other Tissues (Lung, Kidney) |

| Trifluoperazine (Parent Drug) | Detected; associated with microsomes nih.gov | High concentration; longer half-life researchgate.netnih.gov | Present researchgate.net |

| Trifluoperazine Sulfoxide | Not Detected nih.gov | Present as a metabolite nih.gov | Present as a metabolite researchgate.net |

Trifluoperazine sulfoxide is a primary and frequently identified metabolite in metabolic studies researchgate.netnih.gov. However, the oxidation process does not necessarily terminate at the sulfoxide stage. The sulfone is the product of further oxidation of the sulfoxide researchgate.net. In some metabolic pathways, the conversion to the sulfone is a significant step, leading to a more stable and potentially less reactive compound before excretion nih.gov.

In studies with rats, a large portion of an oral dose was recovered in feces as metabolites other than trifluoperazine sulfoxide, indicating that the sulfoxide is an intermediate that undergoes further biotransformation, likely including oxidation to the sulfone nih.gov. In vivo studies also confirm that the sulfoxide is a key urinary metabolite researchgate.net. The conversion of a sulfide (B99878) to a sulfoxide and then to a sulfone is a well-established metabolic route for many sulfur-containing xenobiotics researchgate.netorganic-chemistry.org. Pharmacokinetic profiling of other therapeutic agents has shown that a sulfone metabolite can be the major active and persistent species in the body, even when the sulfoxide is administered directly nih.gov. This highlights the importance of the sulfone as a potentially significant terminal metabolite in the disposition of trifluoperazine.

Excretion Pathways of this compound and Related Metabolites

The elimination of trifluoperazine and its metabolites, including the sulfoxide and sulfone, occurs primarily through the feces. Research conducted in rats demonstrated that following a single oral dose, approximately 97% of the dose was recovered within 24 hours nih.gov. Of this, only a small fraction (around 6%) was found in the urine, with the vast majority being excreted in the feces nih.gov.

This excretion pattern strongly indicates that biliary excretion is the main route of elimination. Metabolites, formed in the liver, are secreted into the bile, which is then released into the intestinal tract and eliminated with the feces nih.gov. Urinary analysis in rats showed that between 1.8% and 4% of the dose was excreted as the sulfoxide and N-dealkylated sulfoxide within the first 12 hours, confirming that the kidneys play a minor role in the clearance of these metabolites researchgate.net. Given its polarity, this compound is expected to follow these same primary excretion pathways, being eliminated mainly via the biliary-fecal route.

Fecal and Urinary Excretion Patterns in Animal Models

A significant portion of the material excreted in the feces consists of various metabolites. One study noted that 87% of the fecal content was composed of metabolites other than trifluoperazine sulfoxide, indicating extensive biotransformation of the parent compound before elimination. nih.gov While this suggests a complex metabolic profile, the specific contribution of this compound to this metabolite mixture is not explicitly quantified. Another study identified that a small fraction of the administered trifluoperazine dose, between 1.8% and 4%, is excreted in the urine of rats as the sulfoxide and N-dealkylated sulfoxide forms within the first 12 hours. This highlights that sulfoxidation is a known metabolic step, and it is plausible that further oxidation to the sulfone could occur.

Table 1: Overview of Trifluoperazine and its Metabolites Excretion in Rats

| Excretion Route | Percentage of Administered Dose | Identified Compounds/Metabolites | Animal Model |

| Urine | ~6% | Trifluoperazine Sulfoxide, N-dealkylated Sulfoxide | Rat |

| Feces | ~91% | Multiple metabolites (specific identity of sulfone not confirmed) | Rat |

This table is based on data for trifluoperazine and its reported metabolites. Specific data for this compound is not available.

Routes of Metabolite Elimination

The primary route for the elimination of trifluoperazine and its metabolites in rats is through biliary excretion into the feces. nih.gov Studies utilizing bile fistula rats have demonstrated that a substantial portion of intravenously administered radiolabeled trifluoperazine is secreted into the bile. Specifically, about half of the radioactive dose was recovered in the bile within eight hours. nih.gov

The metabolites found in the bile are often in a conjugated form, primarily as glucuronides. The major biliary metabolites of trifluoperazine have been identified as the glucuronide conjugates of 7-hydroxytrifluoperazine (B1199950) and its N-demethylated counterpart. nih.gov This indicates that hepatic conjugation is a critical step in the clearance of trifluoperazine metabolites. Given this established pathway, it is reasonable to hypothesize that if this compound is formed in the liver, it would also be a substrate for conjugation and subsequent excretion into the bile. The resulting conjugated sulfone would then be eliminated from the body via the fecal route.

Advanced Analytical Techniques for Characterization and Quantification of Trifluoperazine Sulfone

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating Trifluoperazine (B1681574) Sulfone from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly utilized methods for this purpose.

HPLC is a powerful tool for the impurity profiling of pharmaceuticals, offering high resolution and sensitivity. The development of a robust HPLC method is essential for the accurate quantification of Trifluoperazine Sulfone.

Reversed-phase HPLC is the most common mode used for the separation of Trifluoperazine and its metabolites. The optimization of a reversed-phase method for this compound involves careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve optimal separation from Trifluoperazine and its primary oxidation product, Trifluoperazine Sulfoxide (B87167).

A typical reversed-phase HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier. The optimization process involves adjusting the pH of the buffer and the gradient of the organic modifier to achieve the desired separation. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of 4.2 has been shown to be effective in separating Trifluoperazine from its sulfoxide derivative nih.gov. Given that the sulfone is more polar than the sulfoxide, it would be expected to have a shorter retention time under these conditions.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecyl silane (B1218182) (C18), 5 µm particle size |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 4.2) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Detection | UV Spectrophotometry |

UV spectrophotometric detection is a widely used technique in HPLC for the quantification of analytes that absorb ultraviolet or visible light. Trifluoperazine and its derivatives, including the sulfone, possess chromophores that allow for their detection using this method. The selection of an appropriate detection wavelength is critical for achieving high sensitivity and specificity. The UV spectrum of Trifluoperazine in methanol (B129727) and water shows a maximum absorbance at 220 nm researchgate.net. For the separation of Trifluoperazine from its sulfoxide, a detection wavelength of 255 nm has been utilized nih.gov. It is anticipated that this compound would also exhibit significant absorbance in this region, making UV detection a suitable method for its quantification.

Thin-Layer Chromatography is a versatile and cost-effective technique for the separation of metabolites. It can be used for the qualitative identification and separation of this compound from related compounds. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

For the separation of N-alkyl phenothiazine (B1677639) sulfones, a mobile phase consisting of toluene, ethyl ether, and chloroform (B151607) in a ratio of 30:50:20 (v/v/v) has been found to be optimal. In a study focused on separating Trifluoperazine from its sulfoxide derivative, a mobile phase of chloroform and methanol (7:3 v/v) was employed with silica gel plates nih.gov. This indicates that a solvent system with a moderately polar character is effective for the separation of these compounds. The visualization of the separated spots on the TLC plate can be achieved under UV light or by using a suitable staining reagent.

Table 2: Exemplary TLC System for Separation of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum sheets |

| Mobile Phase | Chloroform:Methanol (7:3, v/v) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) Development for Impurity Profiling

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For the structural elucidation of this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in the phenothiazine ring system, the propyl chain, and the piperazine (B1678402) ring. The oxidation of the sulfur atom to a sulfone group significantly influences the chemical shifts of the neighboring aromatic protons. These protons are expected to be deshielded and shift downfield compared to the parent Trifluoperazine. The protons of the propyl chain and the piperazine ring will also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms in the phenothiazine ring, particularly those adjacent to the sulfone group, are expected to be significantly affected by the oxidation. Predicted ¹³C NMR data for Trifluoperazine can serve as a basis for comparison drugbank.comdrugbank.com. The carbons attached to the electron-withdrawing sulfone group will be shifted downfield.

¹⁹F NMR Spectroscopy: Since Trifluoperazine contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for its characterization. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the -CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group, which may be subtly altered by the oxidation at the sulfur atom. In vivo studies of Trifluoperazine and its metabolites have demonstrated the utility of ¹⁹F NMR in tracking the fate of the drug nih.govismrm.org.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Structural Information |

|---|---|---|

| ¹H | Aromatic: 7.0 - 8.5, Alkyl: 2.0 - 4.0 | Downfield shift of aromatic protons adjacent to the sulfone group. Signals for the propyl and piperazine moieties. |

| ¹³C | Aromatic: 110 - 150, Alkyl: 20 - 60 | Downfield shift of carbons C-4a and C-5a adjacent to the sulfone group. Resonances for the trifluoromethyl, propyl, and piperazine carbons. |

| ¹⁹F | ~ -60 to -65 | A single peak corresponding to the trifluoromethyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the molecular structure and functional groups present in a compound. These methods measure the vibrational modes of atomic bonds, which are unique to the molecule's structure.

In the analysis of this compound, the most significant structural change from its parent compound, Trifluoperazine, is the oxidation of the sulfide (B99878) group in the phenothiazine ring to a sulfone group (S=O). This transformation introduces new, highly characteristic vibrational modes. While the IR spectrum of Trifluoperazine shows C-S stretching bands around 678 and 754 cm⁻¹ researchgate.net, the spectrum of this compound is defined by the appearance of strong absorption bands corresponding to the sulfone group. Typically, sulfones exhibit intense peaks from asymmetric and symmetric SO₂ stretching, which are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively researchgate.net.

Raman spectroscopy, which relies on the inelastic scattering of light, serves as a complementary technique nih.gov. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric SO₂ stretch of the sulfone group would be expected to produce a strong and easily identifiable Raman signal. The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of the sulfone functional group and providing a unique spectral fingerprint for the identification of this specific impurity.

| Functional Group | Parent Compound (Trifluoperazine) Characteristic IR Peaks (cm⁻¹) | Degradation Product (this compound) Expected IR Peaks (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-S (Sulfide) | ~678, ~754 researchgate.net | Absent or significantly shifted | C-S Stretch |

| S=O (Sulfone) | N/A | ~1350-1300 (Strong) | Asymmetric SO₂ Stretch researchgate.net |

| S=O (Sulfone) | N/A | ~1160-1120 (Strong) | Symmetric SO₂ Stretch researchgate.net |

| CF₃ | ~1108, ~1143, ~1316 researchgate.net | Largely unchanged | Symmetric and C-CF₃ Stretch |

| Aromatic C=C | ~1470, ~1565, ~1600 researchgate.net | Largely unchanged | C=C Stretch |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule with a high degree of confidence rsc.orgucdavis.edunih.gov.

This compound has a molecular formula of C₂₁H₂₄F₃N₃O₂S and a monoisotopic accurate mass of 439.1541 Da lgcstandards.com. This precise mass measurement is a key identifier for the compound, distinguishing it from the parent drug, Trifluoperazine (accurate mass: 407.1643 Da) nih.gov, and other related impurities.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a molecule, providing structural insights. When the this compound molecular ion is subjected to fragmentation, it is expected to break in predictable ways. The most common fragmentation pathways for such molecules involve cleavage of the side chain libretexts.orgmiamioh.edu. Key fragmentation events include:

Alpha-cleavage: The bond adjacent to the nitrogen atoms in the piperazine ring is a likely point of cleavage.

Cleavage of the propyl chain: The bond connecting the three-carbon chain to the phenothiazine nitrogen can break, leading to fragments representing the side chain and the core ring structure.

The resulting fragmentation pattern would likely show a stable, high-mass fragment corresponding to the trifluoromethyl-phenothiazine sulfone ring system and lower-mass ions corresponding to the N-methylpiperazinylpropyl side chain. This fragmentation data creates a unique mass spectral fingerprint used for unambiguous identification.

| Parameter | This compound |

|---|---|

| Molecular Formula | C₂₁H₂₄F₃N₃O₂S lgcstandards.comsynzeal.com |

| Molecular Weight | 439.49 g/mol lgcstandards.comclearsynth.com |

| Accurate Mass [M] | 439.1541 Da lgcstandards.com |

| Major Predicted Fragment Ion | [M - C₇H₁₅N₂]⁺ (Represents cleavage of the piperazinylpropyl side chain) |

| Major Predicted Fragment Ion | [C₇H₁₅N₂]⁺ (Represents the N-methylpiperazinylpropyl side chain) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure, specifically its chromophores (the parts of a molecule that absorb light). The primary chromophore in both Trifluoperazine and this compound is the phenothiazine ring system.

Trifluoperazine exhibits characteristic UV absorption maxima at approximately 257-258 nm and a shoulder or secondary peak around 307 nm nih.govrroij.com. The oxidation of the sulfur atom to a sulfone group alters the electronic properties of the phenothiazine chromophore. The sulfone group is electron-withdrawing, which can cause a shift in the wavelength of maximum absorbance (λmax). This spectral shift is analytically significant because it allows for the differentiation of the sulfone from the parent compound. When using techniques like High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, the distinct UV-Vis spectra of Trifluoperazine and this compound can be used to confirm the identity and purity of eluted peaks scispace.com.

| Compound | Known λmax (nm) | Solvent |

|---|---|---|

| Trifluoperazine | ~258, ~307.5 nih.gov | Ethanol |

| Trifluoperazine | ~257 rroij.comscispace.com | Water |

| This compound | Expected to be shifted from parent compound values | N/A |

Application of Reference Standards in Pharmaceutical Research

Analytical Method Development and Validation

This compound is recognized as a degradation product of Trifluoperazine, typically formed under oxidative conditions lgcstandards.com. Its presence in the final drug product must be controlled, which requires the development of specific and reliable analytical methods. A reference standard of this compound is indispensable for this process synzeal.com.

During the development of stability-indicating methods, such as RP-HPLC, the primary goal is to achieve clear separation between the active pharmaceutical ingredient (API) and all potential impurities or degradants scispace.comnih.gov. To achieve this, a solution containing the Trifluoperazine API is "spiked" with the this compound reference standard. The chromatographic conditions—such as the mobile phase composition, column type, and flow rate—are then adjusted until a baseline separation (good resolution) is achieved between the two compounds.

This process is a fundamental part of method validation, as it demonstrates the method's specificity—its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.

Quality Control and Impurity Monitoring

In the pharmaceutical industry, stringent quality control is essential to ensure the safety and efficacy of medications. This includes monitoring and controlling the levels of impurities in both the drug substance and the finished drug product. This compound, being a known impurity, must be quantified in routine quality control analyses synzeal.comveeprho.comsimsonpharma.com.

A certified reference standard of this compound serves as the benchmark for this analysis. It is used to:

Identify the impurity: The retention time of the peak corresponding to the reference standard in an HPLC chromatogram is used to confirm the identity of the sulfone impurity in a test sample.

Quantify the impurity: A known concentration of the reference standard is used to calibrate the instrument's response. This allows for the accurate calculation of the amount of this compound present in a batch of the drug product.

This routine monitoring ensures that the level of this specific impurity remains below the qualification and identification thresholds set by regulatory agencies, thereby guaranteeing the quality and safety of the final pharmaceutical product.

Computational and Theoretical Approaches in Trifluoperazine Sulfone Research

Quantum Chemical Studies for Structural and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve quantum mechanical equations to map the electron distribution and predict a wealth of molecular attributes from this information.

Once the geometry of trifluoperazine (B1681574) sulfone is optimized, the same DFT methods can be used to predict its spectroscopic properties. Theoretical calculations of infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable. nih.gov These calculations determine the molecule's vibrational frequencies (stretching, bending, and twisting of bonds), which correspond to peaks in an IR spectrum. researchgate.net By calculating the potential energy distribution (PED), each vibrational mode can be assigned to a specific functional group within the molecule. doaj.org This theoretical spectrum can be compared with experimental data to confirm the molecule's structure and purity. For example, in studies of sulfonamide-Schiff base derivatives, theoretical 1H and 13C NMR signals were calculated and compared with experimental observations to fully characterize the compound. nih.gov The simulation of IR spectra for sulfone compounds has been achieved with high accuracy by employing specific DFT functionals and applying a linear scaling equation to calibrate the calculated wavenumbers against experimental values. researchgate.net

The electronic properties and chemical reactivity of trifluoperazine sulfone can be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. doaj.org A smaller energy gap suggests the molecule is more reactive. From the energies of these orbitals, various global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's behavior. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. doaj.org

Table 1: Key Reactivity Descriptors Derived from FMO Analysis This table outlines the typical descriptors calculated from HOMO and LUMO energies in DFT studies, as seen in research on related sulfonamide molecules.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action.

Molecular docking simulations can predict how this compound fits into the binding site of a specific protein target. These simulations generate various possible binding poses and rank them using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable and stable interaction. mdpi.com

While docking studies for this compound are not specifically available, extensive research on its parent compound, trifluoperazine (TFP), provides a strong precedent. TFP is known to bind to several proteins, with Calmodulin (CaM) being a primary target. researcher.lifenih.gov Docking studies have been used to characterize the interaction of TFP with bovine serum albumin (BSA), revealing binding sites located in subdomain IIA. nih.gov Similarly, in silico docking has been performed on novel sulfone biscompounds to evaluate their binding affinity against essential bacterial enzymes like DNA gyrase, showing how they occupy the active site. mdpi.com For this compound, docking would be used to predict its binding affinity to targets like CaM and to understand how the addition of the sulfone group alters the binding mode compared to the parent TFP molecule.

Table 2: Example of Molecular Docking Results for Trifluoperazine with a Biological Target This table illustrates the type of data generated from molecular docking simulations, based on studies of the parent compound and related molecules.

| Ligand | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Trifluoperazine | Calmodulin | 1A29 | -8.5 to -10.0 (Hypothetical) | MET72, LEU105, PHE141 (Example) |

Beyond simply predicting binding, computational studies can help elucidate the functional consequences of that binding. Molecular dynamics (MD) simulations, often used in conjunction with docking, can reveal how the binding of a ligand like this compound affects the protein's structure and dynamics over time.

For example, computational studies on the interaction between TFP and Calmodulin (CaM) have shown that the binding of TFP molecules directly influences the conformation of CaM. nih.gov These simulations revealed that TFP binding alters the α-helix formation within CaM, which in turn affects how CaM interacts with its own downstream targets, such as the Fas receptor. nih.gov This provides a structural and molecular mechanism for how the drug exerts its effect. A similar in silico approach for this compound would be invaluable for predicting its mechanism of action, hypothesizing how its binding to a target protein could trigger or inhibit a specific biological signaling pathway.

Future Research Trajectories and Academic Opportunities for Trifluoperazine Sulfone

Elucidating the Comprehensive Biological Relevance of Trifluoperazine (B1681574) Sulfone as a Metabolite and Degradation Product

Trifluoperazine is known to be metabolized in the liver, with sulfoxidation being a key pathway. nih.govresearchgate.net It is also susceptible to oxidative degradation when exposed to light and air. researchgate.net The initial oxidation product is the sulfoxide (B87167), and further oxidation can yield Trifluoperazine Sulfone, chemically identified as 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide. synzeal.comsimsonpharma.comcymitquimica.com While this compound is recognized as a potential impurity or metabolite, its specific biological significance is largely uncharacterized. veeprho.com

Future research should focus on distinguishing its formation as an in vivo metabolite versus an ex vivo degradation product. This involves meticulous stability testing under various conditions and in-depth metabolic studies using human liver microsomes. A critical academic opportunity lies in determining the biological activity profile of this compound. Key research questions include:

Does it retain any affinity for dopamine receptors (the primary target of the parent drug)?

Does it possess unique pharmacological or toxicological properties?

Could it contribute to the long-term side effects or therapeutic outcomes observed with Trifluoperazine administration?

Investigating these aspects will provide a more complete picture of Trifluoperazine's in vivo lifecycle and effects. Studies on other phenothiazine (B1677639) sulfones have shown that they can possess biological activities, such as antimicrobial and anthelmintic properties, suggesting that the sulfone derivative of Trifluoperazine may not be inert. nih.gov

| Research Question | Proposed Approach | Potential Significance |

| Metabolite vs. Degradant Pathway | In vitro metabolic studies (liver microsomes); forced degradation studies (light, heat, oxidation). | Clarifies the origin of the compound in biological and pharmaceutical samples, informing stability and storage requirements. |

| Pharmacological Activity | Receptor binding assays (dopamine, serotonin receptors); functional assays; general toxicity screening. | Determines if the sulfone contributes to the therapeutic effect or adverse reaction profile of the parent drug. |

| Contribution to Long-Term Effects | Chronic exposure studies in cell models or animal models; correlation studies with patient samples. | Provides insight into the overall safety and efficacy profile of long-term Trifluoperazine therapy. |

Development of Advanced Analytical Techniques for Ultrasensitive Detection and Quantitation in Complex Mixtures

To study the biological relevance of this compound, robust and highly sensitive analytical methods are required for its detection and quantification in complex biological matrices like plasma, urine, and brain tissue. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have achieved high sensitivity (pg/mL range) for the parent drug, Trifluoperazine. nih.gov

The development of similar ultrasensitive methods specifically for this compound is a significant academic and technical challenge. Future work should focus on:

Optimized Sample Preparation: Developing efficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols to isolate this compound from interfering substances in biological samples.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Orbitrap or time-of-flight (TOF) mass spectrometry to achieve high selectivity and confident identification, especially when distinguishing from other metabolites.

Method Validation: Rigorously validating the developed methods according to regulatory guidelines to ensure accuracy, precision, and reliability for pharmacokinetic and toxicological studies.

The availability of a certified reference standard for this compound, which can be custom synthesized, is crucial for this endeavor. simsonpharma.com Such advanced analytical tools would be indispensable for accurately assessing the compound's concentration in preclinical and clinical research, helping to correlate its presence with physiological effects.

| Analytical Technique | Key Development Area | Application |

| LC-MS/MS | Optimization of fragmentation pathways and chromatographic separation from isomers. | Gold standard for quantitative bioanalysis in pharmacokinetic studies. |

| UHPLC-HRMS | Development of methods for untargeted screening of metabolites in complex matrices. | Identification of this compound and other unknown metabolites in discovery research. |

| Microfluidic-based assays | Miniaturization of sample preparation and analysis for high-throughput screening. | Rapid screening of large numbers of biological samples in clinical or environmental monitoring. |

Systematic Structure-Activity Relationship Studies for Phenothiazine Sulfones and Their Biological Functions

The structure-activity relationship (SAR) for phenothiazine-based antipsychotics is well-defined, emphasizing the importance of the substituent at the C-2 position and the nature of the side chain at the N-10 position for dopamine receptor antagonism. slideshare.netgpatindia.com For instance, an electron-withdrawing group like trifluoromethyl (-CF3) at the C-2 position enhances potency. gpatindia.com

However, a significant knowledge gap exists regarding the SAR of phenothiazine sulfones. The oxidation of the sulfur atom in the central thiazine (B8601807) ring to a sulfone group (S,S-dioxide) drastically alters the geometry and electronic properties of the tricyclic core. This change can significantly impact how the molecule interacts with biological targets.

A systematic investigation into the SAR of phenothiazine sulfones presents a major academic opportunity. This would involve:

Synthesis of Analogues: Creating a library of phenothiazine sulfone derivatives with varied substituents at the C-2 and N-10 positions.

Biological Screening: Testing these analogues in a panel of biological assays (e.g., receptor binding, enzyme inhibition, antimicrobial activity) to identify how the sulfone moiety modulates activity compared to the parent phenothiazine. nih.gov

Computational Modeling: Using molecular modeling to understand the conformational changes induced by the sulfone group and predict interactions with biological targets.

Such studies could reveal novel biological activities for this class of compounds and provide a rational basis for designing new therapeutic agents. nih.gov Research on other modified phenothiazines has already shown potential for developing new classes of inhibitors for targets like ferroptosis. nih.gov

| Structural Modification | Rationale | Expected Outcome |

| Varying the C-2 substituent (e.g., -Cl, -H, -OCH3) | To understand the interplay between the electron-withdrawing nature of the sulfone and other ring substituents. | Elucidation of electronic requirements for activity in the sulfone series. |

| Altering the N-10 side chain (length, amine type) | To determine if the optimal side chain for the parent phenothiazine holds true for the sulfone derivative. | Definition of spatial and charge requirements for the side chain in phenothiazine sulfones. |

| Introducing chirality | To explore stereoselective interactions with biological targets. | Potential identification of more potent or selective enantiomers. |

Exploration of Novel Synthetic Strategies for Environmentally Benign Production of this compound Reference Materials

The availability of pure this compound as a reference material is essential for all analytical and biological research. Traditional synthesis involves the oxidation of Trifluoperazine. researchgate.net Common methods utilize reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), which can generate significant chemical waste. nih.gov

There is a compelling opportunity to explore and develop novel, environmentally benign ("green") synthetic strategies for producing this compound. Future research in this area could focus on:

Catalytic Oxidation: Utilizing transition metal catalysts with molecular oxygen or air as the ultimate oxidant, which produces water as the only byproduct. tcichemicals.com

Photochemical Synthesis: Exploring visible-light photoredox catalysis for the selective oxidation of the sulfide (B99878), a methodology that often proceeds under mild conditions. A self-catalytic photochemical approach has been reported for other phenothiazine modifications.

Flow Chemistry: Implementing continuous-flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation.

Developing such methods would not only provide a more sustainable route to this important reference compound but also contribute to the broader field of green medicinal chemistry.

| Synthetic Strategy | Advantages | Research Focus |

| Molecular Oxygen Catalysis | Atom-economical, uses a cheap and readily available oxidant, minimal waste. | Screening for effective and selective catalysts (e.g., based on iron, copper) for sulfide-to-sulfone oxidation. |

| Photoredox Catalysis | Uses light as a renewable energy source, operates at ambient temperature. | Identifying suitable photosensitizers and reaction conditions for the specific oxidation of Trifluoperazine. |

| Continuous Flow Synthesis | Enhanced safety, precise control over reaction parameters, easy scalability, reduced waste. | Designing and optimizing a flow reactor setup for the oxidation reaction to achieve high yield and purity. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Trifluoperazine Sulfone in academic research?

- Methodology : Oxidation of the parent compound (e.g., trifluoperazine) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions is a common approach. Post-synthesis purification can involve adsorption techniques such as activated carbon followed by ion-exchange resin chromatography to achieve high purity (>99.8%) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm sulfone formation using FT-IR or NMR spectroscopy .

Q. How can researchers characterize this compound’s structural and functional properties?

- Methodology : Employ a combination of spectroscopic techniques:

- FT-IR to confirm sulfone functional groups (S=O stretching at ~1300–1150 cm⁻¹) .

- NMR (¹H, ¹³C) to verify molecular structure and substituent positions .

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .

Q. What experimental designs are recommended for studying this compound’s metabolic pathways?

- Methodology : Use in vitro models (e.g., liver microsomes or recombinant CYP enzymes) to identify metabolites. For in vivo studies, employ radioisotope labeling (e.g., ³H or ¹⁴C) to track sulfone metabolites in plasma or tissues. Validate findings using radioimmunoassays or LC-MS/MS .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic and pharmacodynamic effects be resolved?

- Methodology :

- Conduct dose-response studies across multiple species to identify interspecies variability .

- Use advanced statistical tools (e.g., mixed-effects modeling) to account for confounding variables like enzyme polymorphism or drug-drug interactions .

- Cross-validate results with in silico pharmacokinetic simulations (e.g., PBPK modeling) .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Methodology :

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

- Analytical techniques : Use LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. For sulfone/sulfoxide differentiation, avoid oxidation-prone methods (e.g., GC) and instead employ stable isotopic labeling (e.g., ³⁴S) .

Q. How can mechanistic insights into this compound’s activity be gained through in vitro assays?

- Methodology :

- CYP inhibition assays : Screen against CYP3A4, CYP2D6, and other isoforms using fluorogenic substrates. Compare inhibition constants (IC₅₀) of the sulfone with its parent drug .

- Receptor binding studies : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) to quantify affinity changes induced by sulfonation .

Q. What experimental frameworks address the stability challenges of this compound in aqueous solutions?

- Methodology :

- Perform forced degradation studies under varying pH, temperature, and light conditions.

- Stabilize solutions with antioxidants (e.g., ascorbic acid) or lyophilization. Monitor degradation products via UPLC-QTOF .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in preclinical studies?

- Methodology :

- Apply one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., inhibition of enzyme activity at 0.25, 0.5, and 1.0 mg/mL doses) .

- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Q. What approaches reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.